molecular formula C15H19N3OS B11171949 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B11171949
M. Wt: 289.4 g/mol
InChI Key: DVLFUPAYIZYMDD-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reaction: The thiadiazole ring is then subjected to a substitution reaction with 2,2-dimethylpropyl bromide to introduce the 2,2-dimethylpropyl group.

    Amidation: The final step involves the reaction of the substituted thiadiazole with 4-methylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.

    Pathways Involved: It inhibits key signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 4-methylbenzamide moiety enhances its stability and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C15H19N3OS/c1-10-5-7-11(8-6-10)13(19)16-14-18-17-12(20-14)9-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

DVLFUPAYIZYMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C

Origin of Product

United States

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